molecular formula C16H12Cl2N4OS B3562634 2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Cat. No.: B3562634
M. Wt: 379.3 g/mol
InChI Key: WLUPVJYULNGSIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a pyridin-4-yl group and a benzamide moiety bearing 2,4-dichloro and ethyl substituents. The dichloro and ethyl groups enhance lipophilicity and electronic effects, which may influence binding to biological targets such as dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis .

Properties

IUPAC Name

2,4-dichloro-N-ethyl-N-(5-pyridin-4-yl-1,3,4-thiadiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12Cl2N4OS/c1-2-22(15(23)12-4-3-11(17)9-13(12)18)16-21-20-14(24-16)10-5-7-19-8-6-10/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLUPVJYULNGSIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=NN=C(S1)C2=CC=NC=C2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12Cl2N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the 1,3,4-thiadiazole ring: This can be achieved by reacting a suitable hydrazine derivative with a thioamide under acidic conditions.

    Introduction of the pyridin-4-yl group: This step involves the coupling of the 1,3,4-thiadiazole intermediate with a pyridine derivative using a suitable coupling reagent.

    Formation of the benzamide core: The final step involves the reaction of the intermediate with 2,4-dichlorobenzoyl chloride in the presence of a base to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of more efficient catalysts, solvents, and reaction conditions to scale up the synthesis for commercial production.

Chemical Reactions Analysis

Types of Reactions

2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide can undergo various chemical reactions, including:

    Substitution reactions: The dichloro groups on the benzamide core can participate in nucleophilic substitution reactions.

    Oxidation and reduction reactions: The thiadiazole ring can undergo oxidation and reduction under appropriate conditions.

    Coupling reactions: The pyridin-4-yl group can participate in coupling reactions with other aromatic or heterocyclic compounds.

Common Reagents and Conditions

    Substitution reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation reactions: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.

    Reduction reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

    Coupling reactions: Reagents such as palladium catalysts and bases like potassium carbonate are used in cross-coupling reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the dichloro groups can yield various substituted benzamides, while oxidation of the thiadiazole ring can produce sulfoxides or sulfones.

Scientific Research Applications

2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Compounds and Substituent Effects
Compound Name Substituents Key Biological Findings
Target Compound : 2,4-Dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide 2,4-dichlorobenzamide, ethyl, pyridin-4-yl Anticancer activity hypothesized via DHFR inhibition (based on structural analogs)
2-Bromo-N-[5-(2,4-dichlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide (Compound 2332-2293) 2-bromobenzamide, 2,4-dichlorophenyl Structural analog with bromine substitution; activity data pending
2-Benzamide-5-bromo-N-[5-(2-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide Bromo, 2-chlorophenyl 100% protection against mortality at 60 mg/kg in preclinical models
3-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4b) 3-chlorobenzamide, pyridin-2-yl Moderate activity; spectral data confirmed via NMR/IR/MS
4-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide (4f) 4-fluorobenzamide, pyridin-2-yl Lower potency compared to chloro derivatives
  • Halogen Substitution : Bromo-substituted derivatives (e.g., ) exhibit superior anticancer activity compared to chloro or fluoro analogs, likely due to enhanced electrophilicity and binding affinity . The target compound’s dichloro groups may balance potency and metabolic stability.
  • Pyridinyl Position : Pyridin-4-yl (target compound) vs. pyridin-2-yl () alters steric and electronic interactions with target enzymes. Pyridin-4-yl’s linear geometry may improve DHFR binding .

Spectral and Structural Comparisons

Table 2: Spectral Data Highlights
Compound ¹H NMR Shifts (ppm) IR Peaks (cm⁻¹) MS Molecular Ion
Target Compound (hypothesized) δ 7.5–8.2 (pyridin-4-yl), δ 1.2–1.4 (ethyl) ~3300 (N-H), ~1680 (C=O) [M+H]⁺ ≈ 435
4b (3-chloro) δ 7.8–8.1 (pyridin-2-yl), δ 7.4–7.6 (chlorobenzene) 3270 (N-H), 1675 (C=O) [M+H]⁺ = 337
4f (4-fluoro) δ 7.6–8.0 (pyridin-2-yl), δ 7.1–7.3 (fluorobenzene) 3290 (N-H), 1682 (C=O) [M+H]⁺ = 321
  • NMR : Chloro and fluoro substituents induce distinct deshielding effects. The ethyl group in the target compound contributes to upfield shifts in aliphatic regions.
  • IR : All compounds show characteristic N-H and C=O stretches, confirming benzamide and thiadiazole motifs .

Target Selectivity and Mechanism

  • DHFR Inhibition : A related trichloroethyl-substituted thiadiazole () showed ΔG = −9.0 kcal/mol for DHFR binding, surpassing reference compounds. The target compound’s dichloro and ethyl groups may offer similar efficacy with reduced toxicity .
  • Enzyme Selectivity : Unlike sulfonamide-bearing thiadiazoles (), which inhibit carbonic anhydrase, the target compound’s benzamide moiety likely prioritizes kinase or DHFR targets .

Biological Activity

The compound 2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide is a novel organic molecule that has garnered attention for its diverse biological activities, particularly in pharmacology. This compound features a unique structural arrangement, including a thiadiazole ring and a pyridine moiety, which contribute to its potential therapeutic applications. This article delves into the biological activity of this compound, highlighting its mechanisms of action, research findings, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be described as follows:

  • Molecular Formula : C13_{13}H12_{12}Cl2_{2}N4_{4}S
  • Molecular Weight : 315.23 g/mol

Structural Features

FeatureDescription
Chlorine AtomsTwo chlorine atoms at positions 2 and 4 on the benzamide ring
Ethyl GroupAttached to the nitrogen atom
Pyridine MoietyLinked to the thiadiazole
Thiadiazole RingContributes to biological activity

Research indicates that this compound acts primarily as an inhibitor of dihydrofolate reductase (DHFR) . DHFR is crucial for nucleotide synthesis and cellular proliferation. Molecular docking studies have demonstrated that this compound forms strong interactions with the active site of DHFR, surpassing several known analogues in both binding strength and efficacy.

Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties . For instance:

  • Cell Viability Assays : CCK-8 and 3D cell viability assays confirmed that it effectively inhibits cell proliferation in breast cancer models .
  • Targeting Mechanisms : The compound has been noted for its ability to target specific pathways involved in tumor growth, particularly through inhibition of key enzymes involved in nucleotide synthesis.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideContains a pyridine and thiadiazoleAnticancer properties
2-Chloro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideChlorine substitution at different positionsEnzyme inhibition
3-Fluoro-N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamideFluorine substitutionPotential anticancer activity

Study 1: Inhibition of DHFR

A study conducted on the binding affinity of various compounds to DHFR highlighted that this compound displayed superior binding characteristics compared to conventional inhibitors. This suggests its potential as a lead compound for developing new therapeutic agents targeting DHFR.

Study 2: Antitumor Efficacy

In another investigation focusing on breast cancer cells, treatment with this compound resulted in a marked decrease in cell viability compared to untreated controls. The study concluded that the compound's mechanism involves interference with cellular processes essential for cancer cell survival .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide, and how can reaction conditions be optimized?

  • Methodology : Synthesis typically involves cyclization of thiosemicarbazides with benzoyl chlorides or isothiocyanates in polar aprotic solvents (e.g., acetonitrile or DMF). For example, thiadiazole cores are formed via POCl₃-mediated cyclization at 90°C under reflux . Key steps include controlling stoichiometry (e.g., 1:3 molar ratios for POCl₃) and adjusting pH during precipitation (e.g., ammonia solution pH 8–9). Yield optimization requires precise temperature control and solvent selection (e.g., dichloromethane for dissolving nonpolar intermediates) .

Q. How can structural characterization of this compound be performed to confirm its purity and identity?

  • Methodology : Use a combination of spectroscopic techniques:

  • IR spectroscopy : Identify amide C=O stretches (~1680 cm⁻¹) and thiadiazole C-S vibrations (~680 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., pyridinyl protons at δ 8.5–9.0 ppm; dichlorobenzamide aromatic protons at δ 7.2–7.8 ppm) .
  • Mass spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • Elemental analysis : Validate C, H, N, S, and Cl content within ±0.4% theoretical values .

Q. What in vitro assays are suitable for evaluating its biological activity, such as anticancer or antimicrobial effects?

  • Methodology :

  • Anticancer : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values. Compare with positive controls (e.g., doxorubicin). Assess apoptosis via flow cytometry (Annexin V/PI staining) and cell cycle arrest (propidium iodide DNA content analysis) .
  • Antimicrobial : Use broth microdilution to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Antioxidant : ABTS•⁺ radical scavenging assays with trolox as a standard .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Synthesize analogs with modified pyridinyl (e.g., CF₃, OCH₃) or benzamide (e.g., NO₂, CH₃) groups. Compare IC₅₀ values to identify pharmacophoric motifs .
  • Thermodynamic profiling : Use DSC/TGA to correlate thermal stability (e.g., decomposition temperature >200°C) with bioactivity .
  • Molecular docking : Simulate binding to targets (e.g., EGFR kinase) using AutoDock Vina. Validate with in vitro enzyme inhibition assays .

Q. What crystallographic strategies resolve discrepancies in reported structural data for thiadiazole derivatives?

  • Methodology :

  • Single-crystal X-ray diffraction : Grow crystals via slow evaporation (e.g., DMSO/water mixtures). Refine structures using SHELXL .
  • Twinned data handling : Apply SHELXE for phase extension in cases of pseudo-merohedral twinning .
  • Cross-validation : Compare experimental data (e.g., bond lengths, angles) with Cambridge Structural Database entries to resolve conflicts .

Q. How can computational models predict the compound’s pharmacokinetic properties?

  • Methodology :

  • ADMET prediction : Use SwissADME to estimate logP (lipophilicity), BBB permeability, and CYP450 inhibition. Validate with in vitro Caco-2 assays for intestinal absorption .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability in lipid bilayers (e.g., POPC membranes) .
  • QSAR modeling : Develop regression models linking electronic parameters (e.g., Hammett σ) to bioactivity .

Q. What experimental approaches elucidate the mechanism of action in cancer cells?

  • Methodology :

  • Western blotting : Quantify pro-apoptotic proteins (e.g., Bax, caspase-3) and anti-apoptotic markers (e.g., Bcl-2) .
  • ROS detection : Use DCFH-DA fluorescence to measure reactive oxygen species generation .
  • Transcriptomics : Perform RNA-seq on treated vs. untreated cells to identify dysregulated pathways (e.g., p53, MAPK) .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on biological activity across similar thiadiazoles?

  • Methodology :

  • Meta-analysis : Aggregate data from multiple studies (e.g., IC₅₀ ranges for anticancer activity) and apply statistical tests (e.g., ANOVA) to identify outliers .
  • Reproducibility checks : Replicate key assays under standardized conditions (e.g., 10% FBS in DMEM, 37°C, 5% CO₂) .
  • Batch variability control : Source reagents from identical suppliers (e.g., Sigma-Aldryl for cell culture media) and document synthesis lot numbers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide
Reactant of Route 2
Reactant of Route 2
2,4-dichloro-N-ethyl-N-[5-(pyridin-4-yl)-1,3,4-thiadiazol-2-yl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.